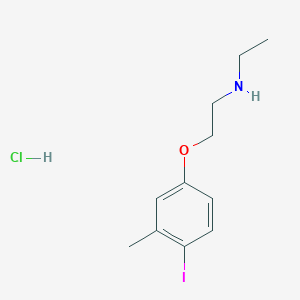
6-(1-methyl-1H-imidazol-2-yl)-N-(1-phenylethyl)pyridazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1-methyl-1H-imidazol-2-yl)-N-(1-phenylethyl)pyridazin-3-amine is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is also known by its chemical name, MIPA, and is a heterocyclic compound that contains a pyridazine ring. In
Mechanism of Action
The mechanism of action of MIPA involves its ability to inhibit specific enzymes and signaling pathways that are involved in various disease processes. MIPA has been found to inhibit the activity of various kinases, including AKT, ERK, and JNK, which are involved in cell proliferation and survival. Additionally, MIPA has been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
MIPA has been found to have several biochemical and physiological effects on the body. It has been shown to reduce oxidative stress and inflammation, which are involved in the pathogenesis of various diseases. MIPA has also been found to modulate the immune system by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
MIPA has several advantages for lab experiments, including its high purity and stability. However, MIPA can be difficult to synthesize and requires specialized equipment and expertise. Additionally, the effects of MIPA can vary depending on the cell type and disease model used in experiments.
Future Directions
There are several future directions for the study of MIPA. One potential area of research is the development of MIPA derivatives with improved pharmacokinetic properties. Additionally, the therapeutic potential of MIPA in other diseases, such as diabetes and cardiovascular disease, should be explored. Finally, the development of MIPA-based drug delivery systems could improve the efficacy and specificity of MIPA in treating various diseases.
Conclusion:
In conclusion, MIPA is a promising compound with potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of specific enzymes and signaling pathways that are involved in disease processes. MIPA has several advantages for lab experiments, but also has limitations that need to be considered. Future research should focus on the development of MIPA derivatives, exploring its potential in other diseases, and the development of drug delivery systems.
Synthesis Methods
MIPA can be synthesized through a multi-step process that involves the reaction of 2,6-diaminopyridine with 2-bromo-1-phenylethane and 1-methylimidazole. The resulting product is then purified through column chromatography to obtain MIPA in its pure form.
Scientific Research Applications
MIPA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. MIPA has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, MIPA has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
6-(1-methylimidazol-2-yl)-N-(1-phenylethyl)pyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5/c1-12(13-6-4-3-5-7-13)18-15-9-8-14(19-20-15)16-17-10-11-21(16)2/h3-12H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXMNHJVBQRHJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NN=C(C=C2)C3=NC=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(4-chlorophenyl)-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}acrylamide](/img/structure/B5308463.png)
![3,7-dimethyl-11-[4-(1H-pyrazol-5-yl)benzoyl]-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5308468.png)
![N-{1-[7-acetyl-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B5308474.png)

![({4-allyl-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B5308487.png)
![3-[4-morpholinyl(oxo)acetyl]-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5308493.png)
![2-[2-(5-chloro-2-hydroxy-3-methoxyphenyl)vinyl]-4-quinolinol](/img/structure/B5308494.png)
![1'-(2-morpholinylacetyl)spiro[indole-3,4'-piperidin]-2(1H)-one hydrochloride](/img/structure/B5308501.png)
![2-(1H-benzimidazol-2-yl)-3-{3-[(4-bromobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5308512.png)
![N,N-dimethyl-1-((2R,5S)-5-{[5-(pyrrolidin-1-ylcarbonyl)pyridin-2-yl]methyl}tetrahydrofuran-2-yl)methanamine](/img/structure/B5308524.png)